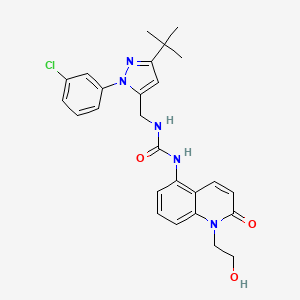
TRPV1 antagonist 6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRPV1 antagonist 6 is a compound that inhibits the activity of the transient receptor potential vanilloid 1 (TRPV1) channel. The TRPV1 channel is a non-selective cation channel that is activated by various stimuli, including heat, low pH, and capsaicin, the active component in chili peppers. TRPV1 antagonists are of significant interest in the field of pain management, as they have the potential to alleviate chronic pain by blocking the TRPV1 channel .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TRPV1 antagonist 6 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may involve the use of halogenated precursors, which are then subjected to various chemical transformations such as halogenation, amination, and coupling reactions . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and reduce costs .
化学反応の分析
Types of Reactions
TRPV1 antagonist 6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
科学的研究の応用
TRPV1 antagonist 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the TRPV1 channel and its role in various chemical processes.
Biology: Employed in research to understand the physiological and pathological roles of TRPV1 in biological systems.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
作用機序
TRPV1 antagonist 6 exerts its effects by binding to the TRPV1 channel and inhibiting its activity. This prevents the influx of cations, such as calcium and sodium, into the cell, thereby reducing the activation of pain pathways. The molecular targets of this compound include the binding sites on the TRPV1 channel, which are involved in the channel’s activation by various stimuli .
類似化合物との比較
Similar Compounds
Similar compounds to TRPV1 antagonist 6 include:
Capsazepine: The first competitive antagonist of TRPV1.
AMG9810: A cinnamide derivative that blocks TRPV1 activation by capsaicin, heat, and protons.
Iodoresiniferatoxin: A halogenated derivative of resiniferatoxin with high affinity for TRPV1.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the TRPV1 channel. It offers advantages in terms of potency and efficacy compared to other TRPV1 antagonists, making it a valuable compound for research and therapeutic applications .
特性
分子式 |
C26H28ClN5O3 |
|---|---|
分子量 |
494.0 g/mol |
IUPAC名 |
1-[[5-tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-3-[1-(2-hydroxyethyl)-2-oxoquinolin-5-yl]urea |
InChI |
InChI=1S/C26H28ClN5O3/c1-26(2,3)23-15-19(32(30-23)18-7-4-6-17(27)14-18)16-28-25(35)29-21-8-5-9-22-20(21)10-11-24(34)31(22)12-13-33/h4-11,14-15,33H,12-13,16H2,1-3H3,(H2,28,29,35) |
InChIキー |
NKIMMNNZVGRQTR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NN(C(=C1)CNC(=O)NC2=C3C=CC(=O)N(C3=CC=C2)CCO)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


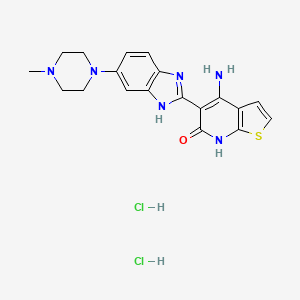
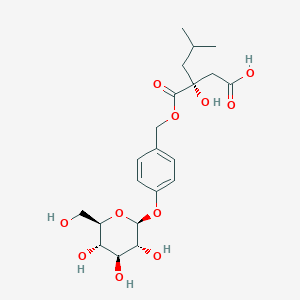
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
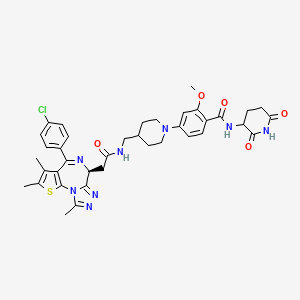

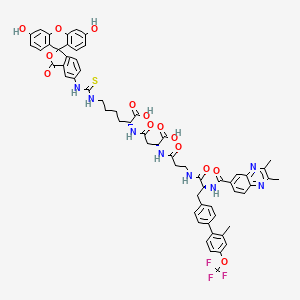

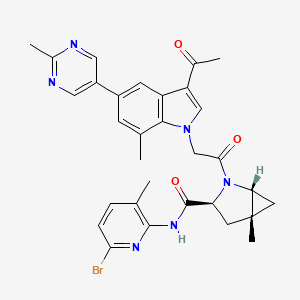

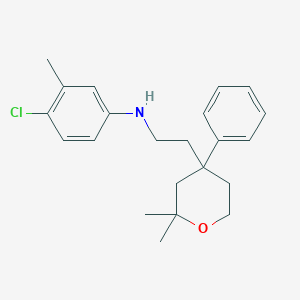

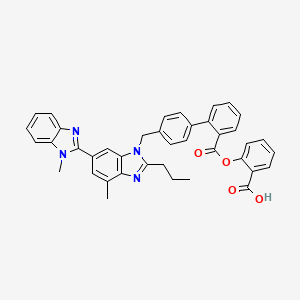
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)
![Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B12374298.png)
